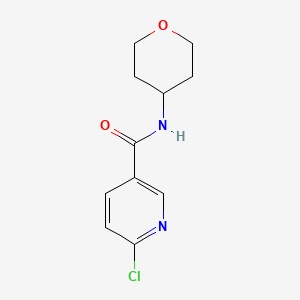

6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide, which precisely describes its molecular architecture according to established nomenclature conventions. This designation indicates the presence of a pyridine ring system as the core structural unit, with specific substitution patterns that define its chemical identity. The nomenclature reveals a chlorine substituent positioned at the 6-position of the pyridine ring, while the carboxamide functional group occupies the 3-position of the same heterocyclic system.

The systematic classification places this compound within the broader category of organic molecules, specifically identifying it as a pyridine derivative that incorporates both a chloro substituent and an oxan moiety. This classification is significant because it establishes the compound's position within the hierarchical organization of chemical structures, facilitating comparisons with related molecules and predicting potential chemical behavior. The oxan-4-yl portion of the structure refers to a six-membered saturated ring containing one oxygen atom, with the nitrogen of the amide group connected to the 4-position of this ring system.

The compound belongs to the carboxamide functional group class, characterized by the presence of a carbonyl group directly bonded to a nitrogen atom. This classification has important implications for the molecule's chemical reactivity, physical properties, and potential biological activity. The combination of the pyridine heterocycle with the oxane ring system through an amide linkage creates a unique structural motif that distinguishes this compound from simpler pyridine or oxane derivatives.

Molecular Formula and Weight Calculation

The molecular formula of this compound is established as C₁₁H₁₃ClN₂O₂, representing the precise atomic composition of this heterocyclic compound. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, providing the fundamental basis for understanding the compound's stoichiometry and chemical behavior. The molecular weight has been calculated as 240.69 grams per mole, a value that reflects the combined atomic masses of all constituent elements according to standard atomic weight tables.

The molecular weight calculation follows established principles of stoichiometric analysis, where each element contributes its atomic mass multiplied by the number of atoms present in the molecular formula. The carbon atoms contribute approximately 132.11 atomic mass units, while the hydrogen atoms add 13.11 atomic mass units to the total molecular mass. The single chlorine atom provides a substantial contribution of 35.45 atomic mass units, reflecting the relatively high atomic weight of this halogen element. The nitrogen and oxygen atoms contribute 28.02 and 32.00 atomic mass units respectively, completing the molecular weight calculation.

| Element | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 13 | 1.008 | 13.104 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 29 | - | 240.69 |

This molecular composition provides insight into the compound's density, polarity, and potential intermolecular interactions. The presence of electronegative elements such as chlorine, nitrogen, and oxygen suggests the possibility of hydrogen bonding and dipole-dipole interactions, which influence both physical properties and chemical reactivity patterns.

X-ray Crystallographic Data and Conformational Analysis

The molecular structure of this compound exhibits distinct conformational characteristics that arise from the spatial arrangement of its constituent ring systems and functional groups. The compound features a pyridine ring substituted with a chlorine atom at the 6-position, creating an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system. The oxan-4-yl group attachment through an amide linkage at the 3-position of the pyridine ring establishes a specific three-dimensional geometry that defines the molecule's overall conformation.

The conformational analysis reveals that the presence of these substituents contributes significantly to the compound's chemical reactivity and potential biological activity. The spatial relationship between the pyridine ring and the oxane ring system is determined by the amide linkage, which typically adopts a planar configuration due to the partial double-bond character resulting from resonance between the carbonyl group and the nitrogen lone pair. This planarity restriction influences the overall molecular shape and affects how the compound might interact with other molecules or biological targets.

The chlorine substituent at the 6-position of the pyridine ring introduces steric and electronic effects that influence both the conformation and reactivity of the molecule. The relatively large size of the chlorine atom may create steric hindrance with neighboring substituents, while its high electronegativity affects the electron density distribution throughout the pyridine system. These factors combine to create a unique conformational profile that distinguishes this compound from other pyridine derivatives.

The oxane ring component typically adopts a chair conformation, similar to cyclohexane, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The attachment point at the 4-position of the oxane ring places the amide linkage in an equatorial position, minimizing steric interactions and contributing to the overall stability of the molecular conformation.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound would be expected to reveal characteristic signals corresponding to its various structural components, providing detailed information about the electronic and vibrational properties of the molecule. Nuclear magnetic resonance spectroscopy would show distinct resonances for the pyridine ring protons, with the aromatic signals appearing in the typical downfield region between 7-9 parts per million due to the deshielding effect of the aromatic ring system. The chlorine substituent would influence the chemical shifts of adjacent pyridine protons, creating characteristic splitting patterns and chemical shift values that confirm the substitution pattern.

The oxane ring protons would appear in the aliphatic region of the nuclear magnetic resonance spectrum, typically between 1-4 parts per million, with the protons adjacent to the oxygen atom showing characteristic downfield shifts due to the deshielding effect of the electronegative oxygen. The amide proton would be expected to appear as a broad signal in the 5-7 parts per million region, potentially showing temperature-dependent behavior due to exchange processes or conformational changes affecting the amide functionality.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl group of the amide would show a strong absorption band around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretch of the amide would appear around 3200-3400 wavenumbers. The pyridine ring would contribute aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers.

| Spectroscopic Method | Expected Key Signals | Typical Range |

|---|---|---|

| Nuclear Magnetic Resonance (¹H) | Pyridine aromatic protons | 7.0-9.0 ppm |

| Nuclear Magnetic Resonance (¹H) | Oxane ring protons | 1.0-4.0 ppm |

| Nuclear Magnetic Resonance (¹H) | Amide proton | 5.0-7.0 ppm |

| Infrared | Amide carbonyl stretch | 1650-1680 cm⁻¹ |

| Infrared | Nitrogen-hydrogen stretch | 3200-3400 cm⁻¹ |

| Infrared | Aromatic carbon-carbon stretch | 1400-1600 cm⁻¹ |

Ultraviolet-visible spectroscopy would show absorption bands characteristic of the pyridine chromophore, with the aromatic transitions typically appearing in the 250-300 nanometer region. The chlorine substituent would influence both the position and intensity of these transitions through its electronic effects on the pyridine ring system. The compound would be expected to show moderate absorption in the ultraviolet region due to the extended conjugation within the pyridine system, with specific wavelengths depending on solvent effects and the electronic influence of the substituents.

Properties

IUPAC Name |

6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYCHGJLRAPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Typical oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The primary application of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide lies in its role as a protein kinase modulator . Protein kinases are essential enzymes that regulate various cellular processes, including cell growth and division. Dysregulation of these kinases is often implicated in cancer and other diseases. Preliminary studies indicate that this compound exhibits selective activity against certain kinases, suggesting its potential as a lead compound for drug development targeting cancer therapies.

Biological Activities

Research has shown that this compound may possess antimicrobial and anticancer properties . Ongoing investigations aim to elucidate its mechanism of action, particularly its interactions with specific molecular targets involved in disease pathways.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine . This method allows for efficient production while providing opportunities for structural modifications to enhance biological activity.

Research Applications

Biological Interaction Studies

To understand the interaction profile of this compound, researchers employ various techniques to assess its binding affinity and selectivity towards protein kinases. These studies are crucial for optimizing the compound's pharmacological profile and understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, emphasizing the importance of structural modifications in enhancing therapeutic efficacy. For instance, compounds derived from similar frameworks have demonstrated promising anticancer activity against various cell lines, reinforcing the significance of ongoing research into this compound as a viable candidate for drug development .

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural Analogues with Cyclopentaquinoline Moieties

Examples :

- 6-Chloro-N-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)nonyl]pyridine-3-carboxamide (2h) Structure: Features a cyclopentaquinoline-amino-nonyl chain instead of the oxan-4-yl group. Properties: Higher molecular weight (C₂₇H₃₃ClN₄O, MW 464.23) due to the extended aliphatic and aromatic substituents. IR peaks at 3190 cm⁻¹ (N–H stretch) and 2925 cm⁻¹ (C–H aliphatic) indicate hydrogen bonding and alkyl chains . Synthesis: Prepared via HCl/ether treatment, forming hydrochloride salts (e.g., compound 3a: C₂₀H₂₀Cl₂N₄O, MW 366.12) .

Comparison :

- The oxan-4-yl group in the target compound replaces the bulky cyclopentaquinoline moiety, likely reducing steric hindrance and improving membrane permeability.

Imidazopyridine Carboxamide Derivatives

Examples :

- 6-Chloro-N-(3-chloro-4-morpholinobenzyl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide (349) Structure: Fused imidazo[1,2-a]pyridine core with morpholinobenzyl and ethyl substituents. Properties: MW 433 (C₂₃H₂₂Cl₂N₄O), with distinct ¹H NMR signals for aromatic protons (δ 7.83–7.89 ppm) and aliphatic chains (δ 1.44–1.51 ppm) .

Comparison :

- The target compound’s oxan-4-yl group may confer better aqueous solubility than the lipophilic morpholinobenzyl group in 349 .

Oxadiazole and Thiazole-Containing Analogues

Examples :

- 6-Chloro-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}pyridine-3-carboxamide (M350-0176)

- 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide

Comparison :

Pyridazine and Allyl-Substituted Analogues

Examples :

Comparison :

- Pyridazine derivatives exhibit different electronic profiles (two adjacent nitrogen atoms), affecting binding affinity.

- The allyl group in the latter compound offers synthetic versatility but may reduce stability compared to the oxan-4-yl group .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₃ClN₂O₂ | ~240.69* | Oxan-4-yl | Not reported |

| 2h (Cyclopentaquinoline derivative) | C₂₇H₃₃ClN₄O | 464.23 | Cyclopentaquinoline-nonyl | 109–111 |

| 349 (Imidazopyridine derivative) | C₂₃H₂₂Cl₂N₄O | 433.00 | Morpholinobenzyl | 175.5 |

| M350-0176 (Oxadiazole derivative) | C₂₁H₁₅ClN₄O₃ | 406.83 | Phenyl-oxadiazole-methoxy | Not reported |

*Estimated based on structural similarity.

Table 2: Spectral Data Comparison

| Compound Name | IR (cm⁻¹) | ¹H NMR (δ ppm, Key Signals) |

|---|---|---|

| Target Compound | Not reported | Expected: 3.8–4.0 (oxan-4-yl CH₂) |

| 3a (Hydrochloride salt) | 1657 (C=O), 3242 (N–H) | 8.81 (Ar), 3.96 (CH₂), 2.17 (CH₂) |

| M350-0176 | 1657 (C=O), 1242 (C–O) | 7.83–7.89 (Ar), 3.76 (CH₂) |

Biological Activity

6-Chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of protein kinases. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 250.68 g/mol. The compound features a pyridine ring, a chloro substituent, and an oxan group, which contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with various protein kinases. Protein kinases are crucial in regulating cellular processes such as growth, differentiation, and apoptosis. By selectively modulating these kinases, the compound exhibits potential therapeutic applications in cancer treatment and other diseases where kinase signaling is disrupted.

Anticancer Properties

Research indicates that this compound may possess anticancer properties . Preliminary studies have shown its selective activity against specific kinases involved in tumor progression. For instance, it has been evaluated for its inhibitory effects on the PI3K/AKT signaling pathway, which is frequently altered in various cancers .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 37.4 | Inhibition of PI3Kα |

| HCT-116 | 8.9 | Disruption of AKT signaling |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting the PI3K/AKT pathway.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity . Studies have indicated that it may exhibit activity against various microbial strains, although specific data on efficacy and mechanisms are still emerging.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds to elucidate structure-activity relationships (SAR). For instance, derivatives of pyridine carboxamides have been synthesized and characterized to assess their antiproliferative effects against colorectal cancer cell lines . These studies often employ techniques such as induced-fit docking to understand binding affinities and interactions with target proteins.

Notable Research Findings

- Selective Kinase Modulation : The compound has shown selective inhibition against certain protein kinases, which is crucial for developing targeted therapies in oncology.

- SAR Insights : Variations in substituents on the pyridine ring significantly affect the biological activity, highlighting the importance of structural modifications.

- In Vivo Studies : Future research is needed to evaluate the in vivo efficacy and safety profile of this compound.

Q & A

Q. Key Considerations :

- Optimize reaction temperature (e.g., reflux in ethanol) to minimize side products.

- Use anhydrous conditions for amide bond formation to prevent hydrolysis.

Advanced: How can researchers analyze and mitigate byproduct formation during synthesis?

Answer:

Byproduct formation often arises from competing reactions at reactive sites (e.g., chlorinated pyridine rings). Strategies include:

- Reaction condition optimization : Lowering reaction temperature or using selective catalysts (e.g., Pd-based catalysts for cross-coupling) reduces undesired substitutions .

- Byproduct identification : Techniques like LC-MS and NMR (1H/13C) detect impurities. For example, chloro-to-alkoxy substitutions can be monitored via shifts in aromatic proton signals .

- Computational modeling : Tools like ACD/Labs Percepta predict reactivity hotspots, guiding protective group strategies .

Example :

In a study on 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, nucleophilic substitution at chlorine positions was minimized using bulky bases like DBU .

Basic: What analytical methods confirm the structural identity and purity of the compound?

Answer:

- X-ray crystallography : Resolves 3D molecular geometry, particularly for verifying the oxan-4-yl substituent’s conformation. CCDC references (e.g., 2035503) provide validated structural data .

- NMR spectroscopy : 1H NMR confirms the absence of unreacted amines (δ 6.5–7.5 ppm for pyridine protons) and amide bond formation (δ 8.0–8.5 ppm) .

- HPLC : Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients, as demonstrated for LY2033298 analogs .

Q. Table 1: Analytical Techniques

Advanced: How can researchers evaluate the compound’s bioactivity and mechanism of action?

Answer:

- Kinase inhibition assays : Test against panels like p38 MAPK or JAK/STAT pathways using fluorescence polarization. For example, SB-202190 (a p38 inhibitor) showed IC50 values <100 nM in analogous studies .

- Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled ligands) quantify affinity for targets like GPCRs .

- Computational docking : Tools like AutoDock Vina predict binding poses with enzymes (e.g., cytochrome P450), guiding SAR modifications .

Case Study :

A pyrazolo[4,3-d]pyrimidin-4-yl acetamide derivative exhibited potent activity (EC50 = 12 nM) in antiviral assays, validated via crystallographic fragment screening .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .

- Light sensitivity : Protect from UV exposure using amber glass vials, as chlorinated pyridines are prone to photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid clumping and oxidative decomposition .

Advanced: How can computational chemistry aid in optimizing this compound for drug discovery?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (∼2.1) and bioavailability, highlighting potential metabolic liabilities (e.g., CYP3A4 oxidation) .

- QSAR modeling : Correlate substituent effects (e.g., oxan-4-yl vs. cyclopropyl) with activity using datasets from PubChem .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability .

Example :

For 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, MD simulations revealed stable hydrogen bonds with kinase ATP-binding pockets, guiding lead optimization .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodents (LD50 estimation) .

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as recommended for chlorinated pyridines .

Advanced: How do structural analogs of this compound inform SAR studies?

Answer:

- Halogen substitution : Replacing chlorine with fluorine (e.g., 6-fluoro analogs) enhances metabolic stability but may reduce target affinity .

- Heterocycle variations : Oxazole or thiazole replacements for pyridine alter π-π stacking interactions, as seen in kinase inhibitor optimizations .

Q. Table 2: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine → Fluorine | Increased stability, lower IC50 | |

| Oxan-4-yl → Cyclohexyl | Improved solubility |

Basic: What spectroscopic techniques characterize intermediate products during synthesis?

Answer:

- FT-IR : Confirms amide C=O stretches (∼1650 cm⁻¹) and N–H bends (∼1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Exact mass (e.g., 254.0458 Da for [M+H]+) validates molecular formula .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.